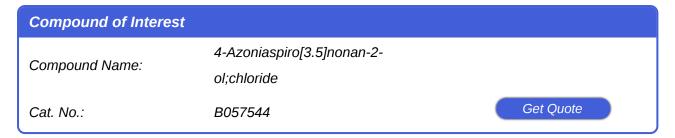


Molecular structure of 4-Azoniaspiro[3.5]nonan-2-ol;chloride.

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on 4-Azoniaspiro[3.5]nonan-2-ol;chloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of **4-Azoniaspiro[3.5]nonan-2-ol;chloride** (CAS: 15285-58-2), a key chemical intermediate in pharmaceutical synthesis. The document details its molecular structure, physicochemical properties, and a representative experimental protocol for its synthesis. A significant application of this compound is its role as a precursor in the manufacturing of Arimoclomol, a drug candidate for amyotrophic lateral sclerosis (ALS). This guide consolidates the available scientific information to serve as a foundational resource for professionals in the field.

Molecular Structure and Physicochemical Properties

4-Azoniaspiro[3.5]nonan-2-ol;chloride is a quaternary ammonium salt characterized by a spirocyclic system where a piperidinium and an azetidinium ring share a central nitrogen atom. This unique structure, which includes a hydroxyl group, is crucial for its reactivity in further synthetic steps.



Table 1: Physicochemical and Identification Data

Property	Data	
IUPAC Name	4-Azoniaspiro[3.5]nonan-2-ol;chloride	
CAS Number	15285-58-2	
Molecular Formula	C8H16CINO	
Molecular Weight	177.67 g/mol	
InChI Key	WUHOOISVAOJLPM-UHFFFAOYSA-M	
Canonical SMILES	C1CC[N+]2(CCC(C2)O)C1.[CI-]	
Appearance	Presumed to be a white to off-white solid	
Solubility	Expected to be soluble in water and polar organic solvents	

Experimental Protocols

The synthesis of **4-Azoniaspiro**[**3.5]nonan-2-ol**;**chloride** is a critical step for its use in further pharmaceutical manufacturing. The following is a representative protocol based on its role as a precursor in the synthesis of Arimoclomol.

Synthesis from (±)-Epichlorohydrin and Piperidine

A common and efficient method for the synthesis of **4-Azoniaspiro[3.5]nonan-2-ol;chloride** involves the reaction of piperidine with (±)-epichlorohydrin. This process is characterized by the nucleophilic opening of the epoxide ring by piperidine, followed by an intramolecular cyclization that forms the spiro-azetidinium structure.

Materials:

- Piperidine
- (±)-Epichlorohydrin
- Methanol (or a similar polar solvent)



Procedure:

- Reaction Setup: A solution of piperidine in methanol is prepared in a reaction vessel equipped for stirring and temperature control.
- Reagent Addition: (±)-Epichlorohydrin is added dropwise to the piperidine solution. The reaction is exothermic and should be controlled by cooling.
- Reaction: The mixture is stirred, typically at room temperature or with gentle heating, for a
 period sufficient to ensure complete reaction, as monitored by an appropriate technique like
 Thin Layer Chromatography (TLC).
- Isolation and Purification: Upon completion, the solvent is removed under reduced pressure.
 The crude product is then purified, commonly by recrystallization from a suitable solvent system (e.g., ethanol-ether), to yield the final product.

Table 2: Summary of Synthetic Steps

Step	Reagents & Conditions	Purpose
1. Ring Opening	Piperidine, (±)-Epichlorohydrin, Methanol	Nucleophilic attack of piperidine on the epoxide ring.
2. Cyclization	Intramolecular reaction, with or without heating	Formation of the spirocyclic azetidinium system.
3. Purification	Solvent removal followed by recrystallization	Isolation of pure 4- Azoniaspiro[3.5]nonan-2- ol;chloride.

Role in Synthetic Pathways

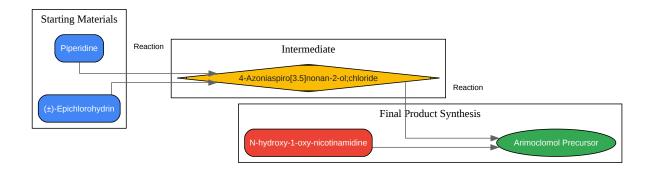
The principal documented application of **4-Azoniaspiro[3.5]nonan-2-ol;chloride** is as a crucial building block in the synthesis of Arimoclomol.

Synthesis of Arimoclomol

In the synthesis of Arimoclomol, **4-Azoniaspiro[3.5]nonan-2-ol;chloride** is reacted with N-hydroxy-1-oxy-nicotinamidine. The reaction proceeds via a nucleophilic attack from the



amidoxime onto the azetidinium ring of the spiro compound, leading to the formation of an ether linkage and yielding the Arimoclomol precursor.[1][2]



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Caption: Synthesis of Arimoclomol precursor from **4-Azoniaspiro**[3.5]nonan-2-ol;chloride.

Biological Activity and Mechanism of Action

Direct studies on the biological activity of **4-Azoniaspiro**[**3.5]nonan-2-ol;chloride** are not extensively reported in publicly available literature. As a quaternary ammonium compound, it may exhibit some antimicrobial properties, but this has not been specifically documented. Its primary biological relevance is as a non-active precursor to the pharmacologically active Arimoclomol. The mechanism of action of Arimoclomol involves the co-induction of heat shock proteins, which is a cellular stress response, but this action is not attributed to the **4-Azoniaspiro**[**3.5]nonan-2-ol;chloride** intermediate.[1]

Conclusion

4-Azoniaspiro[3.5]nonan-2-ol;chloride is a synthetically important molecule, indispensable for the production of the investigational drug Arimoclomol. This guide has provided a summary of its chemical properties, a representative synthetic protocol, and its role in further chemical synthesis. For researchers and professionals in drug development, a thorough understanding



of this intermediate is essential for the efficient and scalable production of its derived active pharmaceutical ingredients.

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